molecular formula C18H17NO2 B2591581 2-(4-tert-Butylphenyl)-4H-3,1-benzoxazin-4-one CAS No. 117145-55-8

2-(4-tert-Butylphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B2591581
CAS No.: 117145-55-8
M. Wt: 279.339
InChI Key: INMWPCXDYPLTBA-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenyl)-4H-3,1-benzoxazin-4-one is an organic compound known for its unique chemical structure and properties. This compound is part of the benzoxazinone family, which is characterized by a benzene ring fused to an oxazinone ring. The presence of the tert-butyl group on the phenyl ring enhances its stability and reactivity, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylphenyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 4-tert-butylaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with salicylic acid to yield the desired benzoxazinone compound. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-(4-tert-Butylphenyl)-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s stability and reactivity make it useful in studying enzyme interactions and biochemical pathways.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical reactions and cellular processes. Its unique structure allows it to bind to active sites on enzymes, altering their activity and affecting downstream pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-Butylphenyl)-4H-3,1-benzoxazin-4-one stands out due to its benzoxazinone ring, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust chemical performance and versatility.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-18(2,3)13-10-8-12(9-11-13)16-19-15-7-5-4-6-14(15)17(20)21-16/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMWPCXDYPLTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of anthranilic acid (34.3 g, 250 mmol) in pyridine (400 mL) was added 4-tert-butylbenzoyl chloride (94 mL, 500 mL) dropwise via an addition funnel. After stirring for 12 h, the solution was poured onto a slurry of ice and 2 N aqueous hydrochloric acid (100 mL). The mixture was extracted with dichloromethane and the organic extract was concentrated in vacuo. The residue was dissolved in fresh dichloromethane, washed once with 2 N aqueous hydrochloric acid, once with saturated aqueous sodium chloride solution, twice with saturated aqueous sodium bicarbonate solution, three times with water, dried (magnesium sulfate), filtered, and concentrated in vacuo. The residue was crystallized from ether/hexanes to give an initial crop of 15.2 g (22%) of the title compound as an off-white solid, followed by additional crops totalling 16.9 g (24%).
Quantity
34.3 g
Type
reactant
Reaction Step One
Quantity
94 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
22%

Synthesis routes and methods II

Procedure details

To a stirring mixture of the 2-(4-tert-butylbenzoylamino)benzoic acid (9.5 g, 32 mmol), CH2Cl2 (200 mL) and 2 drops of DMF was added 2 M oxalyl chloride in CH2Cl2 (19 mL). After stirring at ambient temperature for 45 minutes, the mixture was concentrated under vacuum to an oil, redissolved in 100 mL CH2Cl2 and cooled to 0° C. To this was added triethylamine (3.3 g, 33 mmol) at 0° C. for 1 hour. The solvent was removed in vacuo and the residue purified by flash chromatrography using hexanes/EtOAc to give 8.6 g (96%) of a white powder.
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
solvent
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three
Yield
96%

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